molecular formula C22H17Cl2FN4OS B2591385 7-(3,4-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1219901-87-7

7-(3,4-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2591385
CAS No.: 1219901-87-7
M. Wt: 475.36
InChI Key: IOHKVSWFTZPAHP-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine bicyclic core. Key structural features include:

  • 4-(2-Fluorophenyl)piperazinyl group at position 2: A common pharmacophore in CNS-targeting agents, modulating receptor selectivity (e.g., serotonin or dopamine receptors) .
  • Thieno[3,2-d]pyrimidin-4-one scaffold: Imparts rigidity and planar geometry, facilitating π-π stacking interactions .

Properties

IUPAC Name

7-(3,4-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2FN4OS/c23-15-6-5-13(11-16(15)24)14-12-31-20-19(14)26-22(27-21(20)30)29-9-7-28(8-10-29)18-4-2-1-3-17(18)25/h1-6,11-12H,7-10H2,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHKVSWFTZPAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with the thienopyrimidine core.

    Attachment of the 2-Fluorophenylpiperazinyl Group: The final step involves the coupling of the 2-fluorophenylpiperazine with the intermediate product, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural features suggest it may interact with specific biological targets, leading to pharmacological effects.

Industry

In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(3,4-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thieno-Pyrimidinone Core

Table 1: Key Structural and Physicochemical Differences
Compound Name / ID Core Structure Position 7 Substituent Position 2 Substituent Molecular Weight (g/mol) Key References
Target Compound Thieno[3,2-d]pyrimidin-4-one 3,4-Dichlorophenyl 4-(2-Fluorophenyl)piperazin-1-yl ~467*
2-(4-Benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1226429-03-3) Thieno[3,2-d]pyrimidin-4-one 4-Chlorophenyl 4-Benzylpiperazin-1-yl 437.0
7-(2-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1242857-96-0) Thieno[3,2-d]pyrimidin-4-one 2-Fluorophenyl 4-(2-Fluorophenyl)piperazin-1-yl 424.5
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one 2-Methoxyphenyl 4-Chlorobenzylsulfanyl ~445*
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., 54l, 54m) Pyrido[3,4-d]pyrimidin-4(3H)-one Variable (e.g., difluorophenyl) Piperidinyl/piperazinyl groups ~450–500

*Calculated based on molecular formula.

Key Observations:

Position 7 Substituents: The 3,4-dichlorophenyl group in the target compound increases lipophilicity (ClogP ~4.5) compared to mono-halogenated analogs (e.g., 4-chlorophenyl in , ClogP ~3.8). This may enhance blood-brain barrier penetration for CNS applications .

Position 2 Substituents :

  • Piperazinyl groups with 2-fluorophenyl (target compound) show higher selectivity for serotonin 5-HT1A receptors compared to benzylpiperazinyl derivatives (e.g., ), which often exhibit off-target dopamine receptor binding .
  • Sulfanyl groups (e.g., in ) improve aqueous solubility but reduce receptor affinity due to decreased hydrogen-bonding capacity.

Core Modifications: Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., ) replace the thiophene ring with pyridine, increasing basicity (pKa ~7.5 vs. ~5.5 for thieno-pyrimidinones) and altering pharmacokinetic profiles.

Key Findings:
  • Receptor Selectivity: The target compound’s 2-fluorophenylpiperazinyl group minimizes off-target effects compared to non-fluorinated analogs (e.g., ), as fluorine’s electronegativity fine-tunes π-π and dipole interactions .
  • Synthetic Feasibility: Thieno-pyrimidinones generally require multi-step synthesis with moderate yields (40–65%), whereas pyrido-pyrimidinones achieve higher yields (70–80%) via transition-metal catalysis .

Biological Activity

7-(3,4-Dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS Number: 1219901-87-7) is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with distinct substituents that enhance its biological activity. The molecular formula is C22H17Cl2FN4OSC_{22}H_{17}Cl_2FN_4OS, and it has a molecular weight of approximately 450.36 g/mol. The presence of the piperazine moiety is significant for its interaction with neurotransmitter receptors.

Research indicates that this compound may act as a modulator of various biological pathways:

  • Dopamine Receptor Interaction : The piperazine ring suggests potential activity at dopamine receptors, which are crucial in neuropharmacology. Compounds with similar structures have shown efficacy in treating psychiatric disorders by modulating dopaminergic signaling pathways.
  • Anticancer Activity : Preliminary studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. This compound's structural features may contribute to its ability to interfere with tumor growth.

Biological Activity Data

Activity Cell Line IC50 (µM) Reference
AntiproliferativeHOP-92 (NSCLC)10
AntiproliferativeHCT-116 (Colorectal)40.87
AntiproliferativeSK-BR-3 (Breast Cancer)46.14

Case Studies

  • In Vitro Studies : In a study evaluating the antiproliferative effects of related compounds, it was found that those with similar structural motifs showed significant cytostatic activity against various cancer cell lines. The tested compound demonstrated promising results against HOP-92 cells with an IC50 value indicating effective inhibition at low concentrations .
  • ADME-Tox Profile : The drug-likeness properties of the compound were assessed using computational models which suggested favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. This indicates potential for further development as a therapeutic agent .

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